N-(diphenylmethyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-22(24-13-20(14-24)27-16-17-11-12-26-15-17)23-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,17,20-21H,11-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKVAZRPKBRTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and a suitable base.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through an etherification reaction using tetrahydrofuran-3-yl methanol and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzhydryl chloride, tetrahydrofuran-3-yl methanol, and suitable bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(diphenylmethyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from the T-Series ()
Compounds T128–T136 (e.g., T128: C23H18FN3, T129: N-[(3-chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine) share the diphenylmethyl backbone but differ in heterocyclic cores and substituents:
- Core Heterocycle: The target compound’s azetidine ring contrasts with the pyrimidine (T128, T130) or thiazole (T129, T131) cores in the T-series.
- Substituents : The oxolan-3-ylmethoxy group in the target compound replaces halogenated aryl groups (e.g., 3-chlorophenyl in T129, 2-bromophenyl in T131) seen in the T-series. This substitution likely reduces electron-withdrawing effects and enhances solubility due to the ether oxygen and tetrahydrofuran ring .
- Biological Implications : Halogenated derivatives (e.g., T129, T131) may exhibit stronger hydrophobic interactions in binding pockets, whereas the target compound’s ether linkage could facilitate hydrogen bonding with polar residues.
Table 1: Key Structural and Hypothetical Property Comparisons
| Compound | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | Hypothetical Solubility |
|---|---|---|---|---|
| Target Compound | Azetidine | Oxolan-3-ylmethoxy, diphenylmethyl | ~380 (estimated) | Moderate (ether moiety) |
| T128 (C23H18FN3) | Pyrimidine | Fluorophenyl, diphenylmethyl | 355.4 | Low (halogenated aryl) |
| T129 (C23H18ClN3S) | Thiazole | 3-Chlorophenyl, diphenylmethyl | 404.9 | Low |
Quinazoline Derivatives ()
Quinazoline-based drugs like lapatinib and vandetanib share structural motifs with the target compound:
- Core Structure: Quinazolines feature a fused bicyclic aromatic system, contrasting with the monocyclic azetidine. This difference may influence binding kinetics; quinazolines often target kinase domains (e.g., EGFR), while azetidines could favor smaller active sites .
- Substituent Similarities: Lapatinib’s 3-fluorophenylmethoxy group and vandetanib’s piperidinylmethoxy group parallel the target compound’s oxolan-3-ylmethoxy moiety.
Table 2: Comparison with Quinazoline-Based Therapeutics
| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Known Targets |
|---|---|---|---|---|
| Target Compound | Azetidine | Oxolan-3-ylmethoxy, carboxamide | ~380 | Hypothetical: Enzymes |
| Lapatinib | Quinazoline | 3-Fluorophenylmethoxy, sulfonyl | 581.1 | EGFR, HER2 |
| Vandetanib | Quinazoline | Piperidinylmethoxy, bromoaryl | 475.3 | RET kinase, VEGFR |
Nucleotide Analogs ()
The nucleotide synthesis intermediate (Compound 6) in includes a dimethoxytrityl-protected sugar and imidazole, highlighting:
- Ether Linkages : Both compounds utilize ethers (oxolan-3-ylmethoxy in the target vs. dimethoxytrityl in Compound 6), but the latter’s trityl group serves as a protective moiety, whereas the target’s oxolan may directly participate in target interactions.
- Heterocycles: The imidazole in Compound 6 contrasts with the azetidine, underscoring divergent applications (nucleotide synthesis vs.
Biological Activity
N-(diphenylmethyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a diphenylmethyl group and a methoxy oxolane moiety. The unique structural components contribute to its biological activity.
Antiviral Activity
Azetidinone derivatives have been evaluated for their antiviral properties. Research on related compounds has demonstrated moderate inhibitory effects against viruses such as influenza and coronaviruses. For example, certain azetidinones exhibited EC50 values indicating effective viral inhibition, which suggests that this compound may possess similar properties.
Anticancer Activity
The anticancer potential of azetidine derivatives has been explored in various studies. Compounds with similar frameworks have shown cytostatic effects against different cancer cell lines, including breast and prostate cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 14.5 |
| Compound B | HCT-116 (Colon) | 97.9 |
| Compound C | PC-3 (Prostate) | 20.0 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that azetidine derivatives can trigger programmed cell death in cancer cells.
Case Studies
Several case studies have documented the effects of azetidine-based compounds on various biological systems:
- Study on Antibacterial Activity : A study demonstrated that an azetidinone derivative significantly reduced the viability of Staphylococcus aureus strains, suggesting potential as an antibiotic adjuvant.
- Antiviral Efficacy : Research involving a closely related compound reported promising results against human coronaviruses, with effective concentrations observed in vitro.
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict moisture control .
- Temperature : Stepwise heating (e.g., 0°C to room temperature) minimizes side reactions during coupling .
- Catalysts : Use of palladium catalysts for cross-coupling steps improves regioselectivity .
How can researchers characterize the structural integrity and purity of this compound post-synthesis?
Basic Research Question
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and azetidine ring integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- HPLC-PDA : Assesses purity (>95% typically required for biological assays) .
Q. Advanced Consideration :
- X-ray crystallography resolves stereochemical ambiguities, though crystal growth may require slow evaporation in dichloromethane/hexane .
What in vitro assays are recommended to evaluate the compound’s potential as a FAAH inhibitor, and how can contradictory activity data across studies be addressed?
Advanced Research Question
Assay Design :
- Fluorometric FAAH Activity Assay : Measures hydrolysis of arachidonoyl-7-amino-4-methylcoumarin (AAMC) substrate. IC values <1 µM indicate strong inhibition .
- Competitive Binding Studies : Use -labeled inhibitors (e.g., URB597) to assess displacement .
Q. Resolving Data Contradictions :
- Enzyme Source Variability : FAAH isoforms from different tissues (e.g., liver vs. brain) may exhibit differential inhibition .
- Orthogonal Assays : Confirm activity via LC-MS quantification of endogenous anandamide levels in cell lysates .
- Structural Dynamics : Molecular dynamics simulations can clarify steric hindrance from the oxolane-methoxy group .
What computational methods are suitable for predicting the binding affinity of this compound with biological targets like enzymes or receptors?
Advanced Research Question
Methodological Pipeline :
Docking Studies (AutoDock Vina, Glide) : Predict binding poses to FAAH’s catalytic triad (Ser241, Ser217, Lys155) .
Molecular Dynamics (MD) Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., oxolane vs. pyridine groups) .
Validation : Cross-correlate computational results with SPR (surface plasmon resonance) binding kinetics (K values) .
How does the substitution pattern on the azetidine ring influence the compound’s pharmacokinetic properties, and what methodologies can assess this?
Advanced Research Question
Structure-Property Relationships :
- Lipophilicity : LogP increases with diphenylmethyl groups, enhancing blood-brain barrier permeability (measured via shake-flask method) .
- Metabolic Stability : Microsomal assays (human liver microsomes + NADPH) quantify clearance rates. Oxolane-methoxy groups reduce CYP3A4-mediated oxidation vs. pyridyl analogs .
Q. Methodologies :
- Permeability Assays : Caco-2 monolayers predict intestinal absorption .
- Plasma Protein Binding : Equilibrium dialysis (e.g., 90% binding observed for analogs ).
What strategies are effective in resolving low aqueous solubility of this compound for in vivo studies?
Advanced Research Question
Formulation Approaches :
- Co-solvent Systems : 10% DMSO + 30% PEG-400 in saline achieves >5 mg/mL solubility .
- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) improve bioavailability (AUC increased 3-fold in rodent models) .
Q. Analytical Validation :
- Dynamic Light Scattering (DLS) : Monitors nanoparticle stability .
- LC-MS/MS : Quantifies plasma concentrations post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
